Cas no 14553-09-4 (4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium)

4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium 化学的及び物理的性質
名前と識別子
-
- Praseodymium (III) 2,4-pentanedionate
- Tris(pentane-2,4-dionato-O,O')praseodymium
- Praseodymium 2,4-Pentanedionate
- PRASEODYMIUM(III) ACETYLACETONATE HYDRATE
- PRASEODYMIUM ACETYL ACETONATE
- PRASEODYMIUM ACETYLACETONATE HYDRATE
- PRASEODYMIUM(III) ACETYLACETONATE
- Tris-(2,4-pentanedionato)-praseodymium
- Nsc139617
- 99.9%Pr
- Praseodymium 2,4-Pentanedionate 99.9%
- 4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium
- PRASEODYMIUM(III) 2,4-PENTANEDIONATE HYDRATE
- 14553-09-4
- NSC 139617
- EINECS 238-600-1
- (Z)-4-oxopent-2-en-2-olate;praseodymium(3+)
-
- MDL: MFCD00013500
- インチ: 1S/3C5H7O2.Pr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
- InChIKey: OXMGCUPHEWQXSW-UHFFFAOYSA-N
- ほほえんだ: CC1[CH-]C(C)=O[Pr+3]23(O=C(C)[CH-]C(C)=O2)(O=C(C)[CH-]C(C)=O3)O=1
計算された属性
- せいみつぶんしりょう: 310.14200
- どういたいしつりょう: 438.041
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112
- ひょうめんでんか: 0
- 互変異性体の数: 35
じっけんとくせい
- 色と性状: 緑色結晶、湿った蒸気に敏感で、潮解しやすい
- ゆうかいてん: 130 °C (dec.)(lit.)
- ふってん: 138.4°Cat760mmHg
- フラッシュポイント: 43.1°C
- PSA: 78.90000
- LogP: 2.79820
- じょうきあつ: No data available
- ようかいせい: 未確定
4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-63
- セキュリティの説明: S26; S36
-
危険物標識:
- TSCA:No
- リスク用語:R20/21/22
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 59-2002-100g |
Praseodymium(III)acetylacetonatehydrate(99.9%-Pr)(REO) |
14553-09-4 | 100g |
4588.0CNY | 2021-07-12 | ||
Ambeed | A607207-25g |
Praseodymium(III) acetylacetonate |
14553-09-4 | 99+% | 25g |
$102.0 | 2023-06-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P83640-25g |
Praseodymium (III) 2,4-pentanedionate |
14553-09-4 | 25g |
¥862.0 | 2021-09-08 | ||
abcr | AB106256-50 g |
Praseodymium 2,4-pentanedionate; . |
14553-09-4 | 50 g |
€201.50 | 2023-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856904-5g |
Praseodymium(III) acetylacetonate hydrate |
14553-09-4 | 98% | 5g |
¥356.00 | 2022-09-28 | |
Ambeed | A607207-1g |
Praseodymium(III) acetylacetonate |
14553-09-4 | 99+% | 1g |
$10.0 | 2023-06-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_255633-25g |
Praseodymium(III) acetylacetonate hydrate, 99% |
14553-09-4 | 99% | 25g |
¥484.00 | 2024-08-09 | |
eNovation Chemicals LLC | D625952-100g |
PRASEODYMIUM 2,4-PENTANEDIONATE |
14553-09-4 | 97% | 100g |
$705 | 2024-05-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_255633-100g |
Praseodymium(III) acetylacetonate hydrate, 99% |
14553-09-4 | 99% | 100g |
¥1320.00 | 2024-08-09 | |
eNovation Chemicals LLC | D625952-100g |
PRASEODYMIUM 2,4-PENTANEDIONATE |
14553-09-4 | 97% | 100g |
$705 | 2025-02-24 |
4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium 関連文献
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymiumに関する追加情報
Comprehensive Overview of 4-Hydroxypent-3-en-2-one (CAS No. 14553-09-4) and (Z)-4-Hydroxypent-3-en-2-one: A Detailed Analysis
4-Hydroxypent-3-en-2-one (CAS No. 14553-09-4) and its isomer, (Z)-4-hydroxypent-3-en-2-one, are organic compounds that have garnered significant attention in recent years due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This comprehensive overview aims to provide a detailed analysis of these compounds, highlighting their structural characteristics, synthesis methods, biological activities, and recent research advancements.
Structural Characteristics: 4-Hydroxypent-3-en-2-one is a five-carbon ketone with a hydroxyl group attached to the fourth carbon atom and a double bond between the third and fourth carbon atoms. The presence of the hydroxyl group imparts significant reactivity and functionality to the molecule. The isomer, (Z)-4-hydroxypent-3-en-2-one, specifically refers to the cis configuration of the double bond, which can influence its chemical behavior and biological activity.
Synthesis Methods: The synthesis of 4-Hydroxypent-3-en-2-one and its isomer has been explored through various routes. One common method involves the aldol condensation of acetone with acetaldehyde followed by dehydration to form the desired ketone. Another approach involves the reaction of 1,3-butadiene with formaldehyde in the presence of a suitable catalyst. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using biocatalysts or microwave-assisted reactions.
Biological Activities: Both 4-Hydroxypent-3-en-2-one and (Z)-4-hydroxypent-3-en-2-one have shown promising biological activities that make them valuable for pharmaceutical research. Studies have indicated that these compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, they have been found to possess antioxidant activity, which can help protect cells from oxidative stress and damage.
Pharmaceutical Applications: The anti-inflammatory and antioxidant properties of 4-Hydroxypent-3-en-2-one and its isomer make them potential candidates for the development of new drugs. Research has focused on their use in treating inflammatory diseases such as arthritis, as well as in neurodegenerative disorders where oxidative stress plays a significant role. Clinical trials are currently underway to evaluate their efficacy and safety in these applications.
Mechanisms of Action: The biological activities of these compounds are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, they can inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in the expression of pro-inflammatory genes. Additionally, they can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage.
Safety Profile: Safety assessments are crucial for any compound being considered for pharmaceutical use. Preclinical studies have shown that both 4-Hydroxypent-3-en-2-one and (Z)-4-hydroxypent-3-en-2-one exhibit low toxicity at therapeutic concentrations. However, further research is needed to fully understand their long-term effects and potential side effects.
Recent Research Advancements: Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-function relationships of these compounds. These tools have helped identify key structural features that contribute to their biological activities, guiding the design of more potent analogs. Additionally, high-throughput screening techniques have been employed to discover novel derivatives with enhanced therapeutic potential.
FUTURE DIRECTIONS: The future research on 4-Hydroxypent-3-en-2-one and its isomer is likely to focus on optimizing their pharmacological properties for specific therapeutic applications. This may involve modifying their chemical structure to improve bioavailability, stability, and target specificity. Furthermore, combination therapies involving these compounds with other drugs may be explored to enhance their therapeutic efficacy while minimizing side effects.
In conclusion, 4-Hydroxypent-3-en-2-one strong > (CAS No. 14553-09-4) and its isomer, < strong >(Z)-4-hydroxypent - 3 - en - 2 - one strong > , represent promising molecules with diverse applications in pharmaceuticals and biochemistry . Their unique chemical properties , coupled with recent research advancements , position them as valuable candidates for further development . As research continues , it is anticipated that these compounds will play an increasingly important role in addressing various health challenges . p > article > response >
14553-09-4 (4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium) 関連製品
- 207801-29-4(Yttrium(III) 2,4-pentanedionate hydrate)
- 15554-47-9(YTTRIUM ACETYLACETONATE)
- 57402-46-7(Potassium-2,4-pentanedionate hemihydrate)
- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)
- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)
- 690646-88-9(ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate)
- 1189935-46-3(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)
- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)
- 2384204-74-2(1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid)
- 1804659-71-9(2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine)
